molecular formula C21H27NO4S B1677540 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester CAS No. 212200-21-0

4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester

Cat. No. B1677540
M. Wt: 389.5 g/mol
InChI Key: DMVMFYWYJCPZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRS-1477 is a TRPV1 positive allosteric modulator (PAM).

Scientific Research Applications

X-ray Powder Diffraction Analysis

X-ray powder diffraction data for compounds related to the target molecule have been reported, providing critical structural information that is essential for understanding the physical and chemical properties of these compounds. For example, the study by Qing Wang et al. (2017) presents X-ray powder diffraction data for a related compound, highlighting its importance as an intermediate in the synthesis of anticoagulants like apixaban. This underscores the significance of structural analysis in the development of pharmaceuticals and the broader applications in scientific research (Qing Wang et al., 2017).

Synthesis of Thioesters and Dithioesters

The synthesis of thioesters and dithioesters from simple aliphatic and aromatic esters using specific reagents demonstrates the versatile applications of these chemical transformations in producing various compounds. As reported by B. Pedersen et al. (2010), this methodology can be applied to produce a range of 0-substituted thioesters and dithioesters, showcasing the adaptability of these synthetic routes in chemical synthesis and their potential utility in research applications involving the target compound (B. Pedersen et al., 2010).

Methoxycarbonylation of Alkynes

The methoxycarbonylation of alkynes catalyzed by palladium complexes, as studied by A. A. N. Magro et al. (2010), represents a crucial reaction in the synthesis of esters, including the target molecule. This process highlights the importance of catalytic methods in the efficient and selective formation of esters, which are key intermediates and final products in numerous chemical and pharmaceutical syntheses (A. A. N. Magro et al., 2010).

Heterocyclic Derivative Syntheses

The catalytic reactions under oxidative carbonylation conditions to produce various heterocyclic derivatives, as investigated by A. Bacchi et al. (2005), are of significant interest in the context of synthesizing complex molecules like the target compound. These reactions provide a pathway to a range of derivatives with potential applications in medicinal chemistry and other areas of scientific research (A. Bacchi et al., 2005).

Applications in Polymer Solar Cells

The synthesis and application of [6,6]-thienyl-C61-butyric acid ester derivatives, as explored by Hu Zhao et al. (2010), demonstrate the potential use of similar compounds in the field of materials science, particularly in the development of bulk-heterojunction polymer solar cells. This research highlights the broader applicability of chemical synthesis in creating materials with desirable electronic properties for renewable energy technologies (Hu Zhao et al., 2010).

properties

IUPAC Name

ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVMFYWYJCPZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
Reactant of Route 5
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
Reactant of Route 6
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.